molecular formula C25H28FNO4 B13406433 (3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester

Cat. No.: B13406433
M. Wt: 425.5 g/mol
InChI Key: BOCZYIUKFAQNLG-OKLSWEBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvastatin methyl ester is a derivative of fluvastatin, a synthetic compound belonging to the statin class of drugs. Statins are widely used to lower cholesterol levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . Fluvastatin methyl ester is primarily used in research and analytical applications.

Preparation Methods

Fluvastatin methyl ester can be synthesized through various chemical routes. One common method involves the esterification of fluvastatin with methanol in the presence of an acid catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Fluvastatin methyl ester undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like sulfuric acid, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include fluvastatin, its acid form, and various substituted derivatives .

Comparison with Similar Compounds

Fluvastatin methyl ester is part of the statin family, which includes other compounds such as:

  • Atorvastatin
  • Simvastatin
  • Rosuvastatin
  • Lovastatin
  • Pravastatin

While all statins share a common mechanism of action by inhibiting HMG-CoA reductase, they differ in their chemical structures, pharmacokinetic profiles, and potency . Fluvastatin methyl ester is unique due to its specific molecular structure, which influences its binding affinity and selectivity for the enzyme . This uniqueness makes it a valuable compound for research and analytical applications.

Properties

Molecular Formula

C25H28FNO4

Molecular Weight

425.5 g/mol

IUPAC Name

methyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m1/s1

InChI Key

BOCZYIUKFAQNLG-OKLSWEBGSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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